5H-Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds, specifically benzopyran derivatives. This compound features a unique fused structure comprising a benzopyran and a pyridine ring. The presence of the tert-butyl group at the 7-position provides distinct chemical properties and potential biological activities. Its structural complexity suggests varied applications in medicinal chemistry and materials science.
5H-Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)- is classified under:
The synthesis of 5H-Benzopyrano[2,3-b]pyridin-5-one can be achieved through various methods:
Specific synthetic routes may involve:
The molecular formula for 5H-Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)- is . The compound features:
CC(C)(C)c1ccc2Oc3ncccc3C(=O)c2c1
.5H-Benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions such as:
Reactivity patterns depend on the substituents present on the rings. For example:
The mechanism of action for compounds like 5H-Benzopyrano[2,3-b]pyridin-5-one often involves:
Research indicates that benzopyrano derivatives exhibit various biological activities including:
5H-Benzopyrano[2,3-b]pyridin-5-one has several scientific uses:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7